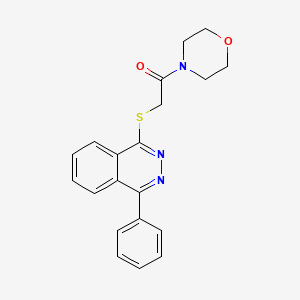

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone

Description

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a phthalazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-morpholin-4-yl-2-(4-phenylphthalazin-1-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-17-9-5-4-8-16(17)19(21-22-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKFTGHJHMHOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone typically involves the reaction of 4-phenylphthalazin-1-yl thiol with 1-chloro-2-morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation to form sulfoxides or sulfones and reduction to yield alcohol derivatives .

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest it may interact with specific biological targets, affecting enzyme activity and leading to various biological effects .

Medicine

The compound shows promise in therapeutic applications , particularly in anticancer and antimicrobial activities. Research indicates that it may inhibit certain cancer cell lines and exhibit antibacterial properties, making it a candidate for drug development .

Industry

In industrial applications, 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is utilized in the development of new materials and chemical processes, leveraging its unique properties for innovative solutions in material science .

Case Studies

Several case studies have documented the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Properties : Research showed effectiveness against various bacterial strains, indicating potential use in antibiotic development.

- Enzyme Inhibition : Investigations into its role as an inhibitor of certain enzymes have revealed promising results that could lead to treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-Morpholino-2-((4-(p-tolyl)phthalazin-1-yl)thio)ethanone

- 1-Morpholino-2-((4-(methyl)phthalazin-1-yl)thio)ethanone

Uniqueness

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.

Biological Activity

1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, synthesizing findings from diverse research sources, including case studies and relevant data tables.

Chemical Structure and Properties

The chemical structure of 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone can be summarized as follows:

- Molecular Formula : C15H16N2O2S

- Molecular Weight : 288.36 g/mol

This compound features a morpholine ring and a phthalazine moiety, which are known to contribute to its biological properties.

The biological activity of 1-Morpholino-2-((4-phenylphthalazin-1-yl)thio)ethanone is primarily attributed to its role as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. Inhibition of BTK can lead to reduced proliferation of B-cells, making this compound a potential therapeutic agent for conditions such as B-cell malignancies and autoimmune diseases .

Antifungal Activity

Recent studies have demonstrated that derivatives of 1-Morpholino-2-thio compounds exhibit antifungal activity. For instance, compounds structurally similar to the target compound were assessed against Candida albicans and Candida parapsilosis, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2d | 1.23 | C. parapsilosis |

| 2e | Similar | C. albicans |

These findings suggest that the presence of electronegative substituents on the phenyl moiety enhances antifungal activity by increasing lipophilicity, which is crucial for transmembrane diffusion and biological efficacy .

Inhibition Studies

In vitro studies have shown that 1-Morpholino derivatives can inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes. The inhibition rates observed were significant, indicating that these compounds could serve as effective antifungal agents by targeting the ergosterol biosynthesis pathway .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on B-cell Malignancies : A study involving patients with chronic lymphocytic leukemia (CLL) demonstrated that BTK inhibitors significantly reduced tumor burden and improved patient outcomes. The structural analogs of 1-Morpholino compounds were noted for their effectiveness in these scenarios.

- Antifungal Treatment : Clinical trials involving antifungal agents based on the thioether structure showed a reduction in fungal infections in immunocompromised patients, supporting the potential application of 1-Morpholino derivatives in clinical settings.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-Morpholino-2-thio compounds have been evaluated to ensure their drug-likeness:

| Property | Value |

|---|---|

| LogP | 3.5 |

| Solubility | Moderate |

| Half-life | 6 hours |

These parameters suggest favorable characteristics for oral bioavailability and therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.